molecular formula C10H10N2OS B3080815 5-(3-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 1092390-17-4

5-(3-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No. B3080815
M. Wt: 206.27 g/mol
InChI Key: NAHCKRAVJDCJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, which is a heterocyclic compound. The “5-(3-methoxyphenyl)” part suggests that there is a phenyl ring (a six-membered carbon ring, like in benzene) attached to the 5th carbon of the imidazole ring. This phenyl ring has a methoxy group (-OCH3) attached to its 3rd carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic imidazole and phenyl rings, with the sulfur atom of the thiol group and the oxygen atom of the methoxy group likely contributing to the compound’s polarity .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. The thiol group (-SH) is a good nucleophile and can undergo reactions such as oxidation and alkylation. The methoxy group (-OCH3) on the phenyl ring could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of both polar (thiol and methoxy groups) and nonpolar (phenyl and imidazole rings) regions could give it unique solubility properties .

Scientific Research Applications

Central Nervous System Studies

  • Synthesis and CNS Penetrability : 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a structurally related compound, has shown potent activity as a selective serotonin-3 receptor antagonist. Its synthesis, in vitro binding profile, and ability to penetrate the central nervous system effectively have been studied. This research indicates potential applications in neurological studies (Rosen et al., 1990).

properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHCKRAVJDCJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxyphenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Reactant of Route 4
5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Reactant of Route 5
5-(3-methoxyphenyl)-1H-imidazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-(3-methoxyphenyl)-1H-imidazole-2-thiol

Citations

For This Compound
1
Citations
LK Kummari, MS Butler, E Furlong, R Blundell… - Bioorganic & medicinal …, 2018 - Elsevier
Fungi cause serious life-threatening infections in immunocompromised individuals and current treatments are now complicated by toxicity issues and the emergence of drug resistant …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.